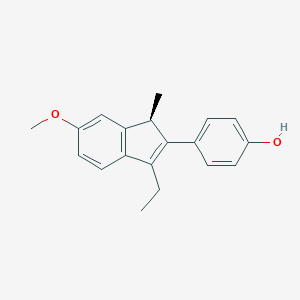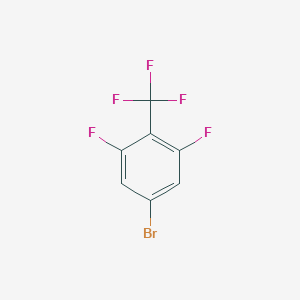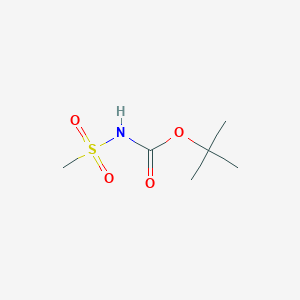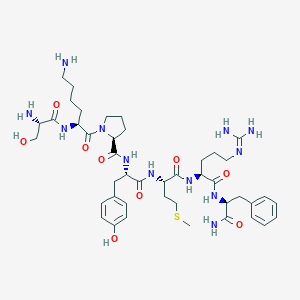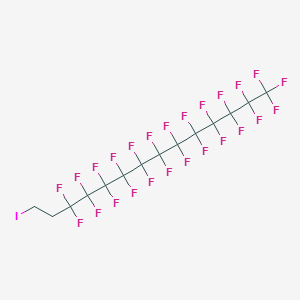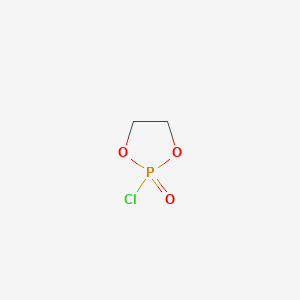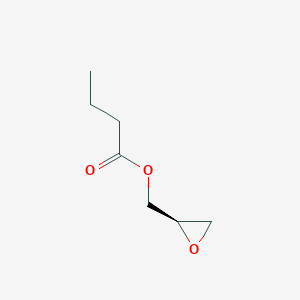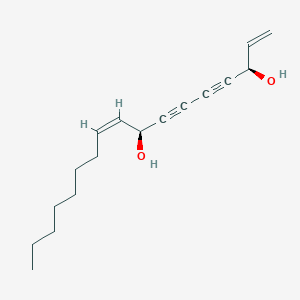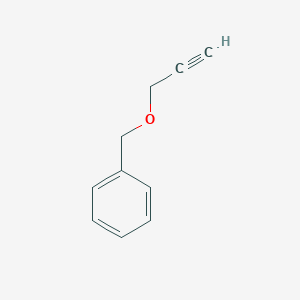
苄基炔丙基醚
概述
描述
Benzyl propargyl ether is a compound that can participate in various chemical reactions to form different products. It is a substrate that can be transformed under the influence of catalysts or reagents, leading to the formation of allenes, benzopyrans, and other functionalized compounds. The versatility of benzyl propargyl ether in chemical synthesis is highlighted by its ability to undergo rearrangements, cyclizations, and coupling reactions, making it a valuable building block in organic chemistry .
Synthesis Analysis
The synthesis of benzyl propargyl ether derivatives can be achieved through different methods. For instance, gold(I)-catalyzed rearrangement of propargyl benzyl ethers is a practical method for generating substituted allenes, which can be further transformed in situ to produce more functionalized compounds . Additionally, organochalcogen propargyl aryl ethers can be synthesized via the reaction of lithium acetylide intermediate with electrophilic chalcogen species . The synthesis of Fréchet type dendritic benzyl propargyl ethers involves the reaction of propargyl bromide with dendritic benzyl alcohol .
Molecular Structure Analysis
The molecular structure of benzyl propargyl ether derivatives can be complex, especially when they are part of larger molecules such as dendrimers or polymers. The structure of these compounds is often confirmed using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . The presence of the propargyl group in these molecules can significantly influence their reactivity and the outcome of various chemical transformations.
Chemical Reactions Analysis
Benzyl propargyl ethers are versatile intermediates in organic synthesis. They can undergo Claisen rearrangement in the presence of poly(ethylene glycol), yielding different products depending on the substituents present on the aryl ring . Electrophilic cyclization of substituted propargylic aryl ethers can lead to the formation of 3,4-disubstituted 2H-benzopyrans . Furthermore, benzyl propargyl ethers can be used as substrates in gold-catalyzed reactions to form benzylated products or in reactions catalyzed by low-valent titanium reagents for the cleavage of C-O bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl propargyl ether derivatives are influenced by their molecular structure. For example, novel benzoxazine monomers containing arylpropargyl ether groups exhibit high thermal stability upon polymerization . The thermal behavior and glass transition temperatures (Tg) of these polymers can be studied using differential scanning calorimetry (DSC) . The reactivity of benzyl propargyl ether derivatives in various chemical reactions is also a key aspect of their chemical properties, as demonstrated by their ability to participate in cyclization and coupling reactions .
科学研究应用
金(I)催化的重排
- 应用:苄基炔丙基醚可以通过金(I)催化的重排转化为各种取代的艾伦。这种方法实用,可以在温和条件下进行,使其成为有机合成中一种有价值的技术 (Bolte、Odabachian 和 Gagosz,2010 年)。
β-甘露糖基化中的非对映选择性增强
- 应用:在 β-甘露糖基化反应中使用 2-O-炔丙基醚会导致非对映选择性增加。当与庞大的甲硅烷基醚或糖苷键结合时,这种效果尤为明显 (Crich、Jayalath 和 Hutton,2006 年)。
Fréchet 型树状分子的合成
- 应用:苄基炔丙基醚用于合成 Fréchet 型树状分子,然后用于构建包含 1,2,3-三唑环的对称和不对称树状聚合物 (Lee 等人,2006 年)。
分子内环化形成苯并呋喃衍生物
- 应用:芳基炔丙基醚(包括苄基炔丙基醚)可以进行分子内环化形成苯并呋喃衍生物。这一过程是合成各种生物活性化合物的关键方法 (Hosseinian 等人,2018 年)。
三溴化硼脱保护芳氧基
- 应用:芳基炔丙基醚(包括苄基炔丙基醚)可以在三溴化硼存在下选择性裂解,这对于合成化学中这些醚的脱保护非常重要 (Punna、Meunier 和 Finn,2004 年)。
叔丁基过氧缩醛的合成
- 应用:苄基炔丙基醚用于通过铁促进的 CH 键官能化合成叔丁基过氧缩醛。该方法在合成各种有机化合物中得到应用 (Iwata、Hata 和 Urabe,2012 年)。
金催化的醇类的苄基化
- 应用:N-Cbz-N-苄基-炔丙胺(易于由苄基炔丙基醚合成)在金催化反应中用作苄基化试剂。由于其温和的条件和对官能团的高耐受性,这一过程是有益的 (Zhao 等人,2015 年)。
安全和危害
Benzyl propargyl ether is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
prop-2-ynoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVEXAFKDWGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426059 | |
| Record name | Benzyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl propargyl ether | |
CAS RN |
4039-82-1 | |
| Record name | Benzyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(prop-2-yn-1-yloxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

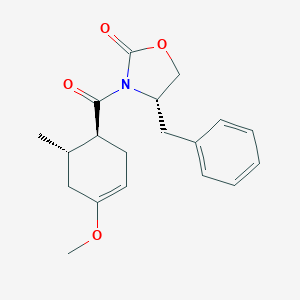
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)



![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)
